
6-Bromo-5-chloro-8-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-8-fluoroisoquinoline is a compound used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C9H4BrClFN . The InChI code is 1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 260.49 . It is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Modification
6-Bromo-5-chloro-8-fluoroisoquinoline is a compound that can be involved in various chemical synthesis processes. One study discusses the chlorination and iodination of related quinolines, highlighting methods to synthesize halogenated quinolines, which can be relevant for the synthesis of this compound (Tochilkin et al., 1983). Another study explores the Knorr synthesis of similar bromo-quinoline compounds, indicating potential pathways for synthesizing and modifying this compound (Wlodarczyk et al., 2011).
Biological Activities and Applications
Research has shown that halogenated quinolines, similar to this compound, have various biological activities. For example, a study on substituted naphthoquinones and quinolines demonstrates their potential as fungicides (James et al., 1981). Another study investigates the antibacterial activity of quinoline derivatives, suggesting possible applications in antimicrobial therapies (Hayashi et al., 2002).
Material Science and Sensing Applications
Quinoline derivatives have also been studied for their potential in material science and as sensors. One study characterizes a quinoline compound as a chemosensor for cadmium, indicating potential environmental or analytical applications (Prodi et al., 2001).
Photophysical Properties
The photophysical properties of quinoline derivatives are explored in various studies. For instance, research on spiropyrans and spirooxazines involving bromo-quinoline derivatives examines their photochromic behavior, which can be relevant for the development of optical materials or molecular switches (Voloshin et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-5-chloro-8-fluoroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFGBLXXYMKHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(C=C2F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
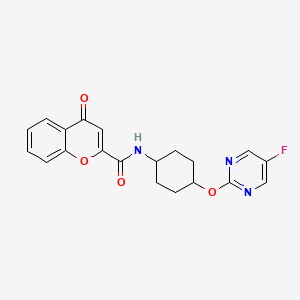
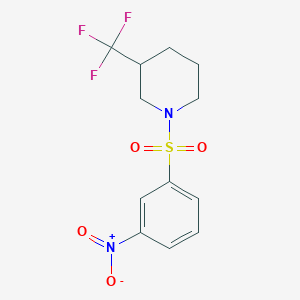
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)
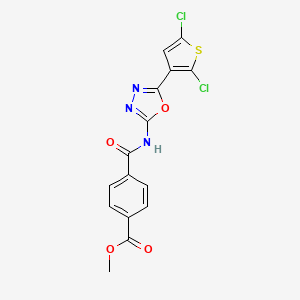
![tert-Butyl 2-(aminomethyl)hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2411109.png)
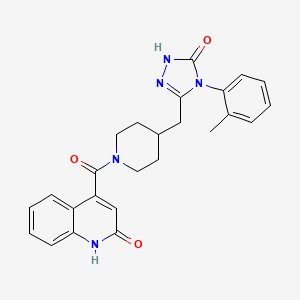
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)

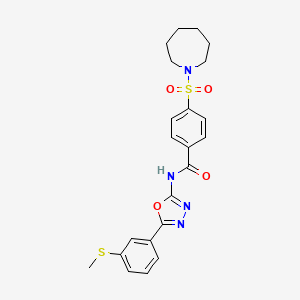
![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)
